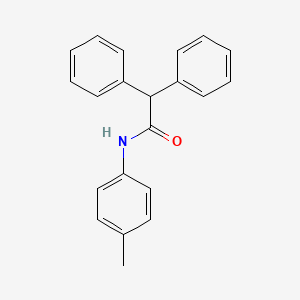

N-(4-methylphenyl)-2,2-diphenylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methylphenyl)-2,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO/c1-16-12-14-19(15-13-16)22-21(23)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,20H,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTFUAVIWLNPNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20961427 | |

| Record name | N-(4-Methylphenyl)-2,2-diphenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20961427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4107-01-1 | |

| Record name | NSC401952 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Methylphenyl)-2,2-diphenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20961427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-DIPHENYL-N-P-TOLYL-ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N 4 Methylphenyl 2,2 Diphenylacetamide

Established Synthetic Routes to N-(4-methylphenyl)-2,2-diphenylacetamide

The traditional synthesis of N-aryl amides like this compound primarily relies on the formation of an amide bond between a carboxylic acid derivative and an amine. These methods are well-documented and widely employed in organic chemistry.

Condensation Reactions in Amide Synthesis

A cornerstone of amide synthesis is the direct condensation of a carboxylic acid with an amine. In the context of this compound, this would involve the reaction of diphenylacetic acid with p-toluidine (B81030). However, the direct reaction of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process at room temperature, typically requiring high temperatures to drive off water, which can be harsh for some molecules. libretexts.org

To circumvent this, the carboxylic acid is often activated. A common method involves converting the carboxylic acid into a more reactive derivative, such as an acyl chloride. For instance, diphenylacetic acid can be reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form diphenylacetyl chloride. This highly reactive acyl chloride is then reacted with p-toluidine to furnish this compound. The reaction of an acyl chloride with an amine is generally rapid and efficient. libretexts.org

Another established condensation method utilizes coupling agents. These reagents activate the carboxylic acid in situ, facilitating the nucleophilic attack of the amine. A relevant example is the synthesis of the analogous compound, N-(4-chlorophenyl)-2,2-diphenylacetamide. In this procedure, diphenylacetic acid was reacted with 4-chloroaniline (B138754) in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl), a common coupling agent, and triethylamine (B128534) in dichloromethane (B109758). The reaction proceeded at a low temperature (273 K) for three hours. nih.gov This methodology can be directly adapted for the synthesis of the target molecule by substituting 4-chloroaniline with p-toluidine.

Table 1: Representative Condensation Reactions for N-Aryl Amide Synthesis

| Carboxylic Acid | Amine | Coupling Agent/Activating Agent | Solvent | Product | Reference |

| Diphenylacetic acid | 4-Chloroaniline | EDC·HCl, Triethylamine | Dichloromethane | N-(4-Chlorophenyl)-2,2-diphenylacetamide | nih.gov |

| Acetic acid | p-Toluidine | Benzophenone (catalyst) | Acetic acid | N-(p-tolyl)acetamide | ijsrst.com |

This table is interactive. Click on the headers to sort the data.

Multi-step Synthetic Pathways for Diphenylacetamide Scaffolds

Multi-step synthesis provides an alternative approach to constructing complex molecules from simpler, readily available starting materials. lookchem.com For this compound, a plausible multi-step route involves the initial synthesis of a haloacetamide derivative of p-toluidine, followed by a substitution reaction.

A key intermediate, 2-chloro-N-(p-tolyl)acetamide, can be synthesized by reacting p-toluidine with chloroacetyl chloride. rsc.orgorgsyn.org This reaction is a standard acylation of an amine. In a typical procedure, p-toluidine is treated with chloroacetyl chloride in a suitable solvent like dichloromethane at a reduced temperature (e.g., 0 °C). rsc.org

Once 2-chloro-N-(p-tolyl)acetamide is obtained, the two phenyl groups can be introduced. This could potentially be achieved through a double Friedel-Crafts alkylation reaction with benzene (B151609), using a Lewis acid catalyst. However, controlling the selectivity and avoiding side reactions in such a process can be challenging. A more controlled approach would be to utilize a pre-formed diphenylmethyl synthon.

Novel and Optimized Synthetic Approaches

Modern synthetic chemistry continually seeks to develop more efficient, sustainable, and versatile methods. These include catalytic strategies, one-pot reactions, and the use of alternative energy sources like microwaves.

Catalytic Strategies for Amide Formation

Catalytic methods for direct amidation of carboxylic acids and amines are highly desirable as they avoid the use of stoichiometric activating agents, which generate significant waste. Various metal and non-metal catalysts have been developed for this purpose.

For instance, a benzophenone-catalyzed acylation of p-toluidine with acetic acid has been reported to produce N-(p-tolyl)acetamide in excellent yield. ijsrst.com While this example uses acetic acid, it highlights the potential for catalytic C-N bond formation involving p-toluidine. Adapting such a catalytic system to the more sterically demanding diphenylacetic acid would be a subject for further investigation.

One-Pot Multicomponent Reactions Incorporating Acetamide (B32628) Moieties

One-pot multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single reaction vessel to form a complex product, minimizing intermediate isolation and purification steps. While a specific one-pot synthesis for this compound is not prominently described in the literature, the general principles of MCRs can be applied to the synthesis of related amide structures. For example, the synthesis of various N-substituted isoindolinone derivatives has been achieved through a one-pot multicomponent reaction of 2-carboxy-benzaldehyde, a nitrile or aniline, and a nucleophile. chemicalbook.com

Microwave-Assisted Synthesis and Reaction Kinetics

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. chemicalbook.comgoogle.comnih.govresearchgate.net The direct amidation of carboxylic acids and amines is a reaction class that has benefited significantly from microwave irradiation.

Studies have shown that the synthesis of amides from carboxylic acids and primary amines can be achieved in good to excellent yields under solvent-free conditions using microwave heating, sometimes in the presence of a catalyst. nih.gov For example, the reaction of phloretic acid with p-toluidine has been optimized under microwave conditions. nih.gov This suggests that a similar microwave-assisted direct amidation of diphenylacetic acid with p-toluidine could be a viable and efficient route to this compound.

The kinetics of amide formation can be significantly influenced by the reaction conditions. Studies on ester-amide exchange reactions, a related process for amide bond formation, have shown that the reaction can be described by the Arrhenius equation, and the pathway is facilitated by a lowering of activation entropies. rsc.org Microwave heating can provide the necessary activation energy more efficiently and uniformly than conventional heating, thus accelerating the reaction rate.

Table 2: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis

| Reaction | Heating Method | Reaction Time | Yield | Reference |

| Synthesis of phenytoin | Conventional | 2 hours | ~26% | ijsrst.com |

| Synthesis of phenytoin | Microwave | 30 minutes | 76% | ijsrst.com |

| Synthesis of chalcone (B49325) derivative | Conventional | 74 hours | 81% | chemicalbook.com |

| Synthesis of chalcone derivative | Microwave | 30 minutes | 87% | chemicalbook.com |

This table is interactive and provides examples of how microwave assistance can improve reaction outcomes.

Chemical Reactivity and Derivatization of the this compound Framework

The chemical reactivity of this compound is primarily dictated by the interplay of its constituent functional groups: the p-substituted aromatic ring of the tolyl group, the two phenyl rings of the diphenylacetyl moiety, and the central acetamide linkage. These sites offer opportunities for a variety of chemical transformations, including substitution reactions on the aromatic systems, modifications of the amide bond, and cleavage of the molecular framework.

The aromatic rings within the this compound structure are susceptible to electrophilic aromatic substitution (SEAr) reactions. The specific site of substitution is directed by the activating and directing effects of the existing substituents.

The p-tolyl ring contains two activating groups: the methyl group (-CH₃) and the acetamido group (-NHC(O)CH(Ph)₂). The methyl group is a weak activating group and an ortho, para-director due to its electron-donating inductive effect. The acetamido group is a moderately activating, ortho, para-directing group due to the delocalization of the nitrogen lone pair into the aromatic ring, which outweighs its electron-withdrawing inductive effect. Since the para position is already occupied by the methyl group, electrophilic attack on the tolyl ring is directed to the positions ortho to the acetamido group (positions 2 and 6).

The two phenyl rings attached to the α-carbon of the acetamide group are less activated. The diphenylmethyl group is generally considered to be weakly deactivating towards electrophilic substitution on these rings due to steric hindrance and weak inductive effects.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reagent/Reaction | Electrophile | Predicted Major Product(s) |

| HNO₃/H₂SO₄ (Nitration) | NO₂⁺ | N-(3-Nitro-4-methylphenyl)-2,2-diphenylacetamide |

| Br₂/FeBr₃ (Bromination) | Br⁺ | N-(3-Bromo-4-methylphenyl)-2,2-diphenylacetamide |

| SO₃/H₂SO₄ (Sulfonation) | SO₃ | 2-(Diphenylacetylamino)-5-methylbenzenesulfonic acid |

| R-Cl/AlCl₃ (Friedel-Crafts Alkylation) | R⁺ | N-(3-Alkyl-4-methylphenyl)-2,2-diphenylacetamide |

| RCOCl/AlCl₃ (Friedel-Crafts Acylation) | RCO⁺ | N-(3-Acyl-4-methylphenyl)-2,2-diphenylacetamide |

It is important to note that Friedel-Crafts reactions can be limited on rings with deactivating substituents. However, the combined activating effect of the methyl and acetamido groups should allow for these reactions to proceed on the tolyl ring.

The acetamide linkage and the methyl group on the tolyl ring are amenable to various functional group transformations.

The amide bond itself is relatively stable but can undergo specific reactions. The carbonyl oxygen can be converted to a thio-carbonyl group. For instance, the related compound N-(p-tolyl)acetamide has been converted to N-(p-tolyl)thioacetamide using phosphorus pentasulfide in toluene. researchgate.net A similar reaction would be expected for this compound.

The N-H bond of the amide can be deprotonated with a strong base, and the resulting anion can be alkylated, although this can be challenging and may lead to O-alkylation as a side reaction.

The methyl group on the p-tolyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), which would yield 4-(2,2-diphenylacetamido)benzoic acid.

Reduction of the amide carbonyl group can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would transform the acetamide into the corresponding amine, N-(4-methylbenzyl)-2,2-diphenylethanamine. Catalytic reduction methods have also been developed for the reductive functionalization of amides. nih.gov

Table 2: Potential Functional Group Transformations of this compound

| Reagent(s) | Transformation | Product |

| P₄S₁₀ | Thionation of amide | N-(4-methylphenyl)-2,2-diphenylthioacetamide |

| 1. NaH; 2. R-X | N-Alkylation of amide | N-Alkyl-N-(4-methylphenyl)-2,2-diphenylacetamide |

| KMnO₄, heat | Oxidation of methyl group | 4-(2,2-Diphenylacetamido)benzoic acid |

| LiAlH₄, then H₂O | Reduction of amide | N-(4-Methylbenzyl)-2,2-diphenylethanamine |

The this compound molecule can be cleaved at several points, most notably at the amide bond.

Amide Bond Cleavage (Hydrolysis): The amide bond can be hydrolyzed under either acidic or basic conditions to yield diphenylacetic acid and p-toluidine.

Acid-catalyzed hydrolysis: This reaction typically requires strong acid (e.g., HCl or H₂SO₄) and heat. The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. This is followed by proton transfer and elimination of p-toluidine.

Base-catalyzed hydrolysis: This involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This is generally a slower process than acid-catalyzed hydrolysis and often requires more forcing conditions (e.g., concentrated NaOH and heat). The reaction yields the carboxylate salt of diphenylacetic acid and p-toluidine.

C(aryl)-N Bond Cleavage: A highly selective method for the cleavage of the C(aryl)-N bond in secondary N-aryl amides, while leaving the C(carbonyl)-N bond intact, has been developed using 2-iodoxybenzoic acid (IBX) as an oxidant. organic-chemistry.orgacs.orgresearchgate.netorganic-chemistry.org This metal-free reaction proceeds under mild conditions (e.g., in a mixture of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and water at room temperature). organic-chemistry.orgacs.orgresearchgate.net Applying this methodology to this compound would be expected to yield 2,2-diphenylacetamide.

The proposed mechanism for this oxidative cleavage involves the formation of a π-complex between the electron-rich aryl ring and the hypervalent iodine reagent, followed by nucleophilic attack of water and subsequent fragmentation. organic-chemistry.org

Table 3: Cleavage Reactions of this compound

| Reagent(s) | Bond Cleaved | Products |

| H₃O⁺, heat | Amide C(O)-N | Diphenylacetic acid and p-Toluidine hydrochloride |

| NaOH, H₂O, heat | Amide C(O)-N | Sodium diphenylacetate and p-Toluidine |

| IBX, HFIP/H₂O | C(aryl)-N | 2,2-Diphenylacetamide and oxidized tolyl fragments |

Advanced Spectroscopic and Analytical Characterization Techniques for N 4 Methylphenyl 2,2 Diphenylacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy for N-(4-methylphenyl)-2,2-diphenylacetamide provides essential information for confirming its molecular structure. The spectrum is characterized by distinct signals corresponding to the different types of protons in the molecule.

The aromatic protons of the two phenyl rings and the p-substituted methylphenyl group typically appear in the downfield region of the spectrum, generally between 7.0 and 7.6 ppm. The protons of the two phenyl groups attached to the same carbon atom are expected to be chemically equivalent and would likely produce a complex multiplet. The protons on the 4-methylphenyl ring are anticipated to show a characteristic AA'BB' splitting pattern, with two doublets.

A key singlet signal is expected for the methine proton of the acetamide (B32628) group, which is situated between the two phenyl rings. Due to the influence of the adjacent carbonyl group and the phenyl rings, this proton is expected to be significantly deshielded. Another characteristic signal is a singlet corresponding to the methyl group attached to the p-tolyl moiety, which would appear in the upfield region, typically around 2.3 ppm. The amide N-H proton is also expected to produce a singlet, the chemical shift of which can be variable and is often concentration-dependent.

Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 (d) | Doublet | 2H | Ar-H (ortho to NH) |

| ~ 7.3 (m) | Multiplet | 10H | Ar-H (diphenyl) |

| ~ 7.1 (d) | Doublet | 2H | Ar-H (meta to NH) |

| ~ 8.2 (s) | Singlet | 1H | N-H |

| ~ 5.1 (s) | Singlet | 1H | CH(Ph)₂ |

| ~ 2.3 (s) | Singlet | 3H | CH₃ |

Note: The predicted chemical shifts are estimations and may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The spectrum will display signals for each unique carbon atom in the molecule.

The carbonyl carbon of the amide group is expected to appear at the most downfield position, typically in the range of 170-175 ppm. The quaternary carbons of the aromatic rings that are attached to other non-proton atoms will also have distinct chemical shifts. The methine carbon of the acetamide group, bonded to the two phenyl rings, will have a characteristic signal. The carbon atoms of the phenyl and p-tolyl groups will appear in the aromatic region of the spectrum (approximately 120-140 ppm). The methyl carbon of the p-tolyl group will be found in the upfield region of the spectrum.

Attached Proton Test (APT) or similar spectral editing techniques can be employed to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, further aiding in the definitive assignment of the carbon signals.

Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Carbon Type | Assignment |

| ~ 172 | Quaternary | C=O (Amide) |

| ~ 140 | Quaternary | Ar-C (ipso to CH(Ph)₂) |

| ~ 138 | Quaternary | Ar-C (ipso to NH) |

| ~ 134 | Quaternary | Ar-C (ipso to CH₃) |

| ~ 129.5 | Methine | Ar-CH (para-tolyl) |

| ~ 129 | Methine | Ar-CH (diphenyl) |

| ~ 128.5 | Methine | Ar-CH (diphenyl) |

| ~ 127.5 | Methine | Ar-CH (diphenyl) |

| ~ 120 | Methine | Ar-CH (para-tolyl) |

| ~ 58 | Methine | CH(Ph)₂ |

| ~ 21 | Methyl | CH₃ |

Note: The predicted chemical shifts are estimations and may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity and spatial relationships between atoms in a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons. For this compound, cross-peaks would be expected between the ortho and meta protons on the p-tolyl ring, confirming their adjacent relationship.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about protons that are close in space, even if they are not directly bonded. In this compound, NOESY could show correlations between the amide N-H proton and the ortho protons of the p-tolyl ring, as well as with the methine proton of the diphenylacetamide moiety. Correlations might also be observed between the methine proton and the protons of the two phenyl rings.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum of this compound is expected to show several characteristic absorption bands that are indicative of its functional groups. A strong absorption band corresponding to the N-H stretching vibration of the secondary amide is anticipated around 3300 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group (Amide I band) will produce a very strong and sharp peak, typically in the region of 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) is expected to appear around 1550 cm⁻¹.

The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be seen just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will give rise to multiple bands in the 1600-1450 cm⁻¹ region.

Characteristic FTIR Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Strong | N-H Stretch (Amide) |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch |

| ~ 1660 | Very Strong | C=O Stretch (Amide I) |

| ~ 1550 | Strong | N-H Bend (Amide II) |

| 1600-1450 | Medium-Weak | Aromatic C=C Stretch |

Raman spectroscopy provides complementary information to FTIR and is particularly useful for identifying non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations. The symmetric stretching of the C-C bonds in the phenyl rings would give rise to a prominent peak. The C-H stretching vibrations, both aromatic and aliphatic, would also be visible. The carbonyl C=O stretch is typically weaker in Raman compared to FTIR. The region below 1600 cm⁻¹ constitutes the "fingerprint region," containing a complex pattern of peaks that is unique to the molecule.

Characteristic Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Strong | Aromatic C-H Stretch |

| ~ 1600 | Strong | Aromatic Ring Breathing |

| ~ 1000 | Strong | Symmetric Ring Breathing (Phenyl) |

| ~ 820 | Medium | p-Disubstituted Benzene (B151609) Out-of-Plane Bend |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides critical information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns. For this compound (C₂₁H₁₉NO), the molecular weight is 301.39 g/mol . matrix-fine-chemicals.com

In a typical mass spectrometry experiment, the molecule is ionized, leading to the formation of a molecular ion (M⁺) which corresponds to the molecular weight of the compound. The molecular ion for this compound would be observed at an m/z value of approximately 301.

The most probable fragmentation pathways would involve the cleavage of the amide bond and the bonds adjacent to the carbonyl group and the diphenylmethyl group. Key predicted fragments would include:

The diphenylmethyl cation ([C₁₃H₁₁]⁺) : A prominent peak would be expected at m/z 167, resulting from the alpha-cleavage and loss of the N-(4-methylphenyl)acetamide radical. This fragment is particularly stable due to the resonance delocalization over the two phenyl rings.

The N-(4-methylphenyl)aminyl radical cation : Cleavage of the bond between the carbonyl carbon and the diphenylmethyl carbon could lead to fragments related to the p-toluidine (B81030) moiety.

Fragments from the p-tolyl group : Loss of the diphenylacetyl group could result in a fragment corresponding to the 4-methylphenyl isocyanate cation ([C₈H₇NO]⁺) or related ions.

A detailed experimental mass spectrum would be required to confirm the exact fragmentation pattern and the relative abundance of each ion, thereby providing unequivocal structural confirmation.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Predicted Fragment Ion | Structure | Predicted m/z |

| Molecular Ion | [C₂₁H₁₉NO]⁺ | 301 |

| Diphenylmethyl cation | [C₁₃H₁₁]⁺ | 167 |

Note: This table is based on theoretical fragmentation patterns. Experimental data is required for definitive confirmation.

Elemental Composition Determination

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, nitrogen, and oxygen) within a chemical compound. This experimental data is then compared with the theoretical percentages calculated from the compound's molecular formula. A close correlation between the experimental and theoretical values serves as strong evidence of the compound's purity and elemental integrity.

The molecular formula for this compound is C₂₁H₁₉NO. matrix-fine-chemicals.com Based on this, the theoretical elemental composition can be calculated as follows:

Carbon (C): (21 * 12.011) / 301.389 * 100% = 83.68%

Hydrogen (H): (19 * 1.008) / 301.389 * 100% = 6.35%

Nitrogen (N): (1 * 14.007) / 301.389 * 100% = 4.65%

Oxygen (O): (1 * 15.999) / 301.389 * 100% = 5.31%

While specific experimental elemental analysis data for this compound is not available in the public domain, research on analogous compounds, such as N-(4-Chlorophenyl)-2,2-diphenylacetamide, routinely employs this technique for characterization, demonstrating its importance in the verification of synthesized molecules. researchgate.net For a pure sample of this compound, the experimentally determined percentages of C, H, and N are expected to be in close agreement with the calculated theoretical values, typically within a ±0.4% margin of error.

Table 2: Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon | C | 83.68 | Data not available |

| Hydrogen | H | 6.35 | Data not available |

| Nitrogen | N | 4.65 | Data not available |

| Oxygen | O | 5.31 | Data not available |

Crystallographic Analysis and Solid State Architecture of N 4 Methylphenyl 2,2 Diphenylacetamide

Single-Crystal X-ray Diffraction Studies: A Call for Investigation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable information about the molecular structure of N-(4-methylphenyl)-2,2-diphenylacetamide.

Determination of Molecular Conformation and Geometry in the Solid State

A crystallographic study would elucidate the exact bond lengths, bond angles, and torsion angles of the molecule. This would reveal the spatial orientation of the N-(4-methylphenyl) group relative to the 2,2-diphenylacetamide moiety, including the conformation of the amide linkage. Understanding these geometric parameters is essential for predicting the molecule's reactivity and interactions.

Supramolecular Interactions in Crystal Packing: An Unexplored Landscape

The arrangement of molecules in a crystal lattice is governed by a variety of non-covalent interactions. A crystallographic analysis would identify and characterize these interactions, providing insight into the forces that dictate the solid-state assembly of this compound.

Intermolecular Hydrogen Bonding Networks (N—H⋯O, C—H⋯O)

It is highly probable that the amide group (N-H) would act as a hydrogen bond donor to the carbonyl oxygen (C=O) of an adjacent molecule, forming N—H⋯O hydrogen bonds. Additionally, weaker C—H⋯O interactions involving the aromatic and methyl C-H groups could further stabilize the crystal structure. The identification and geometry of these hydrogen bonds are critical to understanding the packing motifs.

π–π Stacking Interactions and C—H⋯π Interactions

The presence of multiple aromatic rings suggests the likelihood of π–π stacking interactions, where the electron-rich π systems of the phenyl and tolyl groups of neighboring molecules align. Furthermore, C—H⋯π interactions, where a C-H bond points towards the face of an aromatic ring, are also anticipated to play a role in the crystal packing.

Formation of Chains, Layers, and Other Supramolecular Motifs

The interplay of the aforementioned intermolecular forces would likely lead to the formation of well-defined supramolecular motifs, such as one-dimensional chains, two-dimensional layers, or more complex three-dimensional networks. Elucidating these motifs is key to understanding the material's macroscopic properties.

Despite a comprehensive search of scientific literature and crystallographic databases, the specific crystallographic data for the compound This compound is not publicly available. This includes a lack of deposited structures in major repositories such as the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD).

The absence of this foundational data makes it impossible to conduct the requested crystallographic analysis and subsequent comparative study with related acetamide (B32628) structures as outlined. The core of the article, as per the user's instructions, is centered on the detailed crystallographic parameters and solid-state architecture of this specific molecule.

While crystallographic information for other acetamide derivatives exists, the strict adherence to the specified compound, "this compound," as mandated by the instructions, cannot be fulfilled. Therefore, the generation of a scientifically accurate and thorough article focusing on its crystallographic analysis is not feasible at this time.

Computational and Theoretical Chemistry Studies of N 4 Methylphenyl 2,2 Diphenylacetamide

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational chemistry for its ability to provide a good balance between accuracy and computational cost in predicting the electronic structure of molecules.

Geometry Optimization and Energetic Profiles

Energetic profiles, such as the total electronic energy and the heat of formation, would also be calculated. These values are crucial for assessing the molecule's thermodynamic stability.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals: HOMO-LUMO)

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.govmdpi.com A smaller gap generally suggests a more reactive molecule. nih.gov For N-(4-methylphenyl)-2,2-diphenylacetamide, one would expect the HOMO to be localized primarily on the electron-rich aromatic rings (phenyl and p-tolyl groups), while the LUMO might be distributed over the acetamide (B32628) backbone and the phenyl rings.

A hypothetical data table for the HOMO-LUMO analysis would look like this:

| Parameter | Energy (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

These values would need to be calculated through a specific DFT study.

Charge Transfer Interactions within the Molecular Framework

DFT calculations can also elucidate intramolecular charge transfer (ICT) phenomena. researchgate.net In this compound, the interaction between the electron-donating p-tolyl group and the electron-withdrawing amide group, as well as the phenyl groups, could lead to significant charge redistribution upon electronic excitation. Understanding these charge transfer characteristics is vital for predicting the molecule's potential applications in materials science, for example, in the design of nonlinear optical materials.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding and orbital interactions within a molecule, complementing the delocalized molecular orbitals from DFT. materialsciencejournal.org

Investigation of Intramolecular Hyperconjugative Interactions

NBO analysis can quantify the stabilizing effects of hyperconjugation, which involves the interaction of filled (donor) orbitals with empty (acceptor) orbitals. researchgate.net In this compound, key interactions would likely involve the lone pairs on the oxygen and nitrogen atoms of the amide group donating electron density into the antibonding orbitals (σ* or π*) of adjacent bonds.

The strength of these interactions is typically evaluated using second-order perturbation theory, which provides a stabilization energy (E(2)). A higher E(2) value indicates a stronger interaction. A hypothetical table of significant hyperconjugative interactions might include:

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (N) | π(C=O) | Value |

| LP (O) | σ(N-C) | Value |

| π (Phenyl) | π*(C=O) | Value |

These values are illustrative and would be determined by a specific NBO analysis.

Assessment of Charge Delocalization Pathways

By examining the delocalization of electron density from Lewis-type (bonding or lone pair) NBOs to non-Lewis-type (antibonding) NBOs, NBO analysis can map the pathways of charge delocalization throughout the molecule. researchgate.net This provides insight into the electronic communication between different functional groups within this compound. For example, it could reveal the extent to which the p-tolyl group's methyl substituent influences the electronic environment of the distant amide bond through the phenyl ring's π-system.

Conformational Landscape and Energetic Barriers

The conformational flexibility of this compound is a key determinant of its molecular properties and interactions. Computational chemistry provides powerful tools to explore its conformational landscape, identify stable conformers, and calculate the energetic barriers between them. This is typically achieved through systematic or stochastic conformational searches, followed by geometry optimizations and frequency calculations using quantum mechanical methods like Density Functional Theory (DFT).

The primary degrees of freedom that define the conformational space of this compound include the rotation around the C(O)-N amide bond and the rotations of the two phenyl groups and the tolyl group. The rotation around the amide bond is of particular interest as it can lead to different spatial arrangements of the bulky diphenylmethyl and 4-methylphenyl groups.

Theoretical calculations for a related compound, 2,2-diphenylacetamide, have shown that the orientation of the phenyl rings significantly influences the molecular conformation. In the crystal structure of 2,2-diphenylacetamide, the dihedral angle between the mean planes of the two benzene (B151609) rings is substantial, indicating significant steric hindrance. nih.gov For this compound, the addition of the tolyl group introduces further complexity to the conformational landscape.

A hypothetical conformational analysis of this compound would likely reveal several low-energy conformers. The relative energies of these conformers would be influenced by a delicate balance of steric repulsion between the bulky aromatic rings and intramolecular interactions, such as weak hydrogen bonds or C-H···π interactions.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C(O)-N-C_aryl) | Relative Energy (kcal/mol) |

| A | ~0° (cis) | High |

| B | ~180° (trans) | 0.0 (Global Minimum) |

| C | Rotamer of Phenyl Group 1 | 1.2 |

| D | Rotamer of Phenyl Group 2 | 1.5 |

| E | Rotamer of Tolyl Group | 0.8 |

Note: This table is illustrative and presents hypothetical data that would be the target of a computational conformational analysis. The relative energies are examples and not based on published experimental or theoretical data for this specific molecule.

Solvent Effects Modeling in Theoretical Studies (e.g., Polarizable Continuum Model)

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models are essential for understanding these solvent effects. The Polarizable Continuum Model (PCM) is a widely used and effective method for this purpose in computational chemistry. wikipedia.org

In the PCM approach, the solvent is not treated as a collection of individual molecules, which would be computationally very expensive. Instead, the solvent is modeled as a continuous medium with a specific dielectric constant. The solute molecule is placed in a cavity within this dielectric continuum. The electrostatic interaction between the solute and the solvent is then calculated, providing a measure of the solvation energy. The PCM method is available in many quantum chemical software packages and can be used in conjunction with methods like Hartree-Fock and Density Functional Theory (DFT). wikipedia.org

For this compound, applying the PCM would allow for the investigation of how its conformational equilibrium shifts in different solvents. For instance, a polar solvent might stabilize a more polar conformer of the molecule compared to a nonpolar solvent. This is because the electrostatic interactions between a polar solute and a polar solvent are stronger, leading to greater stabilization. Studies on other molecules have shown that PCM can successfully predict the variation in molecular properties across a range of solvents. researchgate.net

The application of PCM involves several steps. First, the geometry of the solute molecule is optimized in the gas phase. Then, the PCM is applied, and the geometry is re-optimized in the presence of the solvent continuum. The difference in energy between the solvated and gas-phase optimized structures provides the free energy of solvation. This process can be repeated for various solvents to understand the trend in solvation effects.

Table 2: Illustrative Solvation Free Energies of a Conformer of this compound using PCM

| Solvent | Dielectric Constant (ε) | Solvation Free Energy (kcal/mol) |

| Gas Phase | 1 | 0 |

| Toluene | 2.38 | -4.5 |

| Dichloromethane (B109758) | 8.93 | -7.2 |

| Acetone | 20.7 | -8.5 |

| Water | 78.4 | -9.8 |

Note: This table is for illustrative purposes to demonstrate the type of data generated by PCM calculations. The values are hypothetical and not from a specific study on this compound.

The PCM is particularly useful for understanding how the solvent influences the energetic barriers of conformational changes. By performing a potential energy surface scan in the presence of a solvent continuum, it is possible to determine how the solvent modulates the energy of the transition states and, consequently, the rates of conformational interconversion. For this compound, this would be crucial for understanding its dynamic behavior in solution. While PCM primarily accounts for electrostatic interactions, which are often dominant, it's important to note that in some cases, non-electrostatic effects like dispersion and repulsion can also play a significant role. wikipedia.org

Applications of N 4 Methylphenyl 2,2 Diphenylacetamide in Advanced Chemical Sciences

Role as Ligands in Coordination Chemistry

The N-(4-methylphenyl)-2,2-diphenylacetamide molecule possesses potential coordination sites, primarily through the oxygen and nitrogen atoms of the amide group. Although specific studies on its coordination complexes are not readily found, the behavior of other N-aryl acetamide (B32628) derivatives in forming metal complexes allows for informed speculation on its potential as a ligand.

The amide functionality can coordinate to metal ions in a monodentate fashion through the carbonyl oxygen, or in a bidentate fashion by involving both the oxygen and, after deprotonation, the nitrogen atom. The steric bulk of the two phenyl groups on the α-carbon might influence the coordination geometry and the stability of the resulting metal complexes. These bulky substituents could create a specific coordination pocket, potentially leading to selective binding of certain metal ions.

Research on related N,N'-disubstituted acetamide ligands has shown their ability to form stable complexes with a variety of transition metals. For instance, palladium(II) complexes with diimine ligands derived from substituted anilines have been synthesized and characterized, demonstrating a distorted square-planar coordination environment. While not a diimine, the fundamental N-aryl acetamide structure in this compound provides a basis for expecting similar coordinating abilities.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Binding Atoms | Potential Metal Ions |

|---|---|---|

| Monodentate | Carbonyl Oxygen | Transition metals (e.g., Cu(II), Ni(II), Zn(II)) |

Contributions to Materials Science

The structural characteristics of this compound suggest its potential as a building block in various advanced organic materials.

Polymer Synthesis: The amide linkage is a fundamental repeating unit in polyamides, a class of high-performance polymers known for their excellent thermal and mechanical properties. While this compound itself is not a monomer for polymerization in its current form, derivatives containing suitable functional groups could be employed in polymer synthesis. For example, the introduction of carboxylic acid or amine functionalities on the phenyl rings could enable its incorporation into polyester or polyamide backbones. The bulky diphenylmethyl and p-tolyl groups would likely impart specific properties to the resulting polymers, such as increased rigidity, higher glass transition temperatures, and altered solubility.

Liquid Crystals: Molecules with rigid, rod-like structures often exhibit liquid crystalline properties. While this compound is not classically rod-shaped, the presence of multiple aromatic rings provides a degree of rigidity. Modification of its structure, for instance, by extending the aromatic system, could potentially lead to derivatives with mesogenic behavior. The combination of the rigid diphenylacetamide core and the p-tolyl group could influence the packing of molecules in the mesophase, leading to specific types of liquid crystal phases.

Advanced Organic Materials: The compound could serve as a scaffold for the synthesis of more complex organic materials. The aromatic rings can be functionalized to attach chromophores or other photoactive units, potentially leading to materials with interesting optical or electronic properties. The inherent chirality of some of its potential derivatives could also be exploited in the development of chiral materials for applications in asymmetric catalysis or separation science.

Utilization as a Synthetic Intermediate for Non-Biological Target Molecules

The reactivity of the functional groups in this compound makes it a plausible, though not widely reported, intermediate in organic synthesis for non-biological targets.

The amide bond can be hydrolyzed to yield diphenylacetic acid and p-toluidine (B81030), or it can be reduced to the corresponding amine. The α-proton to the carbonyl group could potentially be deprotonated with a strong base, allowing for alkylation or other functionalization at that position.

More complex transformations could involve the aromatic rings. Electrophilic aromatic substitution reactions on the p-tolyl ring or the diphenyl groups could introduce a variety of substituents, paving the way for the synthesis of more elaborate molecules. For example, nitration followed by reduction could introduce an amino group, which could then be used to construct heterocyclic rings.

Table 2: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents | Potential Products |

|---|---|---|

| Amide Hydrolysis | Acid or Base | Diphenylacetic acid, p-Toluidine |

| Amide Reduction | LiAlH₄, BH₃ | N-(4-methylbenzyl)-2,2-diphenylethanamine |

| Aromatic Nitration | HNO₃, H₂SO₄ | Nitrated derivatives |

The diphenylmethyl moiety is a key structural feature in various organic molecules, and this compound could serve as a precursor for introducing this group into other molecular frameworks. Cyclization reactions involving the amide nitrogen and one of the phenyl rings could also be envisioned under certain conditions, leading to the formation of nitrogen-containing heterocyclic compounds.

Exploration in Chemo-sensing and Analytical Methodologies (Non-Biological Detection)

Aryl acetamide derivatives have been explored as scaffolds for fluorescent chemosensors for the detection of various analytes, particularly metal ions. researchgate.net The this compound structure contains the necessary components—a signaling unit (the aromatic rings) and a potential binding site (the amide group)—to be adapted for such applications.

The fluorescence properties of the diphenylmethyl and p-tolyl groups could be sensitive to the binding of an analyte to the amide functionality. Coordination of a metal ion to the carbonyl oxygen, for example, could lead to a change in the electronic structure of the molecule, resulting in a detectable change in its fluorescence emission (either enhancement or quenching).

To function as a selective chemosensor, the binding site would likely need to be modified to enhance its affinity and selectivity for a specific target. For instance, the introduction of other donor atoms near the amide group could create a chelating environment that is specific for a particular metal ion.

Table 3: Potential Chemo-sensing Applications

| Target Analyte | Potential Sensing Mechanism |

|---|---|

| Metal Ions (e.g., Cu²⁺, Zn²⁺) | Chelation-enhanced fluorescence (CHEF) or Photoinduced electron transfer (PET) |

The development of this compound-based sensors would involve systematic studies of its photophysical properties in the presence of various analytes. While there is no specific research on this compound as a chemosensor, the principles established with other N-aryl acetamide sensors suggest that it is a promising platform for further investigation in the field of non-biological chemical detection. researchgate.net

Q & A

Q. What are the standard synthetic routes for N-(4-methylphenyl)-2,2-diphenylacetamide, and how can reaction conditions be optimized for yield and purity?

The compound is synthesized via acylation of 4-methylphenylamine with 2,2-diphenylacetyl chloride in solvents like dichloromethane (DCM) or dimethylformamide (DMF), using triethylamine as a base to neutralize HCl byproducts. Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require post-synthesis purification.

- Temperature control : Room temperature minimizes side reactions.

- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, while nuclear magnetic resonance (NMR) confirms purity .

- Yield improvement : Slow addition of acyl chloride and inert atmosphere (N₂/Ar) reduce degradation.

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

Key methods include:

- Spectroscopy :

- ¹H/¹³C NMR : Verify aromatic proton environments and amide carbonyl resonance (~168-170 ppm) .

- IR spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H stretch (~3300 cm⁻¹) .

Q. What preliminary assays are used to evaluate the biological activity of this compound?

- Enzyme inhibition assays : Test against cyclooxygenase (COX) or lipoxygenase (LOX) to assess anti-inflammatory potential .

- Receptor binding studies : Radioligand displacement assays (e.g., opioid receptors) screen for analgesic activity .

- Cytotoxicity screening : Use MTT or resazurin assays on cell lines (e.g., RAW 264.7 macrophages) to determine IC₅₀ values .

Advanced Research Questions

Q. How can discrepancies in crystallographic data for this compound derivatives be resolved?

- Refinement tools : Use SHELXL for high-resolution data to model hydrogen bonding and torsional disorder. For example, asymmetric units with two conformers require restrained refinement .

- Hydrogen bonding analysis : Apply graph-set notation (e.g., R₂²(8) motifs) to identify intermolecular interactions influencing crystal packing .

- Validation : Cross-reference with Cambridge Structural Database (CSD) entries for similar diphenylacetamide derivatives .

Q. What strategies enhance the pharmacological profile of this compound derivatives?

- Structure-activity relationship (SAR) :

- Substituent modification : Introduce electron-withdrawing groups (e.g., -Cl) on the phenyl rings to enhance binding affinity to hydrophobic enzyme pockets .

- Bioisosteric replacement : Replace the methyl group with trifluoromethyl (-CF₃) to improve metabolic stability .

- Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to COX-2 or μ-opioid receptors .

- Prodrug design : Esterify the amide group to improve bioavailability .

Q. How can reaction conditions be adjusted to resolve conflicting spectroscopic data in synthetic intermediates?

- Controlled hydrolysis : Acidic/basic conditions may generate unexpected byproducts; monitor via HPLC-MS to detect degradation .

- Isotopic labeling : Use ¹⁵N-labeled reagents to distinguish overlapping NMR signals in the amide region .

- Dynamic NMR : Resolve rotational barriers in diphenyl groups by variable-temperature ¹H NMR .

Q. What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of acyl chloride vapors .

- Waste disposal : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.